molecular formula C18H30N8O8S3 B2449769 Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid CAS No. 1803593-22-7

Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid

Cat. No.: B2449769
CAS No.: 1803593-22-7
M. Wt: 582.67
InChI Key: YSQUANKOUUXZQC-UHFFFAOYSA-N
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Description

Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and diverse applications, making it a valuable compound in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid involves multiple steps. The primary synthetic route includes the reaction of 4-sulfamoylphenyl ethylamine with guanidine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-[2-(4-aminophenyl)ethyl]guanidine), hydrochloride
  • Bis(1-[2-(4-nitrophenyl)ethyl]guanidine), sulfate

Uniqueness

Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where sulfonamide functionality is desired.

Properties

IUPAC Name

2-[2-(4-sulfamoylphenyl)ethyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H14N4O2S.H2O4S/c2*10-9(11)13-6-5-7-1-3-8(4-2-7)16(12,14)15;1-5(2,3)4/h2*1-4H,5-6H2,(H4,10,11,13)(H2,12,14,15);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQUANKOUUXZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N8O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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